An In-depth Technical Guide to N-Allylacetamide (CAS: 692-33-1)
An In-depth Technical Guide to N-Allylacetamide (CAS: 692-33-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and characterization of N-Allylacetamide. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as an intermediate or building block in their work.
Physicochemical Properties
N-Allylacetamide is a versatile organic compound with a range of applications in chemical synthesis.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of N-Allylacetamide
| Property | Value | Reference |
| CAS Number | 692-33-1 | [2] |
| Molecular Formula | C₅H₉NO | [2] |
| Molecular Weight | 99.13 g/mol | [2] |
| IUPAC Name | N-prop-2-enylacetamide | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 227.3 °C at 760 mmHg | [3] |
| 97-102 °C at 14 Torr | [1] | |
| Melting Point | 64-65 °C | [1] |
| Density | 0.884 g/cm³ | [3] |
| ~1.4582 g/cm³ at 23 °C | [1] | |
| Flash Point | 119.3 °C | [3] |
| XLogP3 | 0.2 | [2] |
Synthesis Protocols
N-Allylacetamide can be synthesized through various methods, with the most common being the acylation of allylamine with acetic anhydride.[1][4] It serves as a key intermediate in the synthesis of melatonin.[5][6]
Synthesis of N-Allylacetamide from Allylamine and Acetic Anhydride
This method involves the nucleophilic attack of allylamine on the carbonyl carbon of acetic anhydride, proceeding through an addition-elimination mechanism to yield N-allylacetamide and acetic acid as a byproduct.[1]
Experimental Protocol:
-
Materials:
-
Allylamine
-
Acetic anhydride
-
Appropriate solvent (e.g., a suitable organic solvent or neat)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, condenser)
-
Purification apparatus (distillation or chromatography equipment)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place allylamine.
-
Slowly add acetic anhydride to the stirred allylamine. The reaction is typically exothermic, and cooling may be required to maintain a controlled temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction is generally allowed to proceed for several hours (e.g., 20 hours) to ensure completion.[1]
-
Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).
-
Upon completion, the crude N-allylacetamide can be purified. If necessary, neutralize the acetic acid byproduct with a suitable base.
-
Purify the product by vacuum distillation or column chromatography to obtain the final, pure N-Allylacetamide.[4] Expected yields are typically in the range of 85-95%.[1]
-
Synthesis of Melatonin from N-Allylacetamide
N-Allylacetamide is a precursor in a two-step synthesis of melatonin, which involves hydroformylation followed by a Fischer indole synthesis.[1][6]
Experimental Protocol:
-
Step 1: Hydroformylation of N-Allylacetamide
-
In a suitable reaction vessel, dissolve N-Allylacetamide in an appropriate solvent system (e.g., an inverted two-phase toluene/water system).[5]
-
Add a rhodium catalyst, such as Rh(acac)(CO)₂ with a Xantphos ligand.[5]
-
Pressurize the vessel with a mixture of carbon monoxide (CO) and hydrogen (H₂) gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) and maintain it for the required duration.[5]
-
After the reaction, the resulting product, N-acetyl-4-aminobutanal, will be in the aqueous phase.[6]
-
-
Step 2: Fischer Indole Synthesis to Melatonin
-
To the aqueous solution containing N-acetyl-4-aminobutanal, add 4-methoxyphenylhydrazine.
-
The subsequent hydrazone formation and Fischer-indole synthesis can be carried out in a one-pot manner.[5]
-
The reaction may require acidic conditions and heating.
-
Upon completion, extract the melatonin from the reaction mixture using a suitable organic solvent.
-
Purify the extracted melatonin using standard techniques such as crystallization or chromatography.
-
Spectroscopic and Chromatographic Data
The identity and purity of N-Allylacetamide are confirmed through various analytical techniques.
Table 2: Spectroscopic and Chromatographic Data for N-Allylacetamide
| Technique | Data | Reference |
| ¹H NMR | See Table 3 | [7][8] |
| ¹³C NMR | See Table 4 | [9][10] |
| FTIR (cm⁻¹) | See Table 5 | [11][12] |
| Mass Spec. (GC-MS) | See Table 6 | [2][13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: ¹H NMR Data for N-Allylacetamide
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | m | 1H | -CH=CH₂ |
| ~5.1 | m | 2H | -CH=CH₂ |
| ~3.8 | t | 2H | -CH₂-NH- |
| ~2.0 | s | 3H | -C(O)CH₃ |
| ~5.6 | br s | 1H | -NH- |
Table 4: ¹³C NMR Data for N-Allylacetamide
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O |
| ~134 | -CH=CH₂ |
| ~116 | -CH=CH₂ |
| ~42 | -CH₂-NH- |
| ~23 | -C(O)CH₃ |
Experimental Protocol for NMR:
-
Sample Preparation: Dissolve a small amount of N-Allylacetamide in a suitable deuterated solvent, such as chloroform-d (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 MHz for ¹H NMR).[14]
-
Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, or residual solvent peaks).[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 5: Key FTIR Absorption Bands for N-Allylacetamide
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch |
| ~3080 | =C-H stretch |
| ~1650 | C=O stretch (Amide I) |
| ~1550 | N-H bend (Amide II) |
| ~1640, 990, 920 | C=C stretch and bends |
Experimental Protocol for FTIR:
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of N-Allylacetamide with dry potassium bromide and pressing it into a transparent disk.[12] Alternatively, for liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Record the FTIR spectrum using a standard FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
Table 6: Mass Spectrometry Data for N-Allylacetamide
| m/z | Interpretation |
| 99 | [M]⁺ (Molecular Ion) |
| 58 | [CH₂=CHCH₂NH₂]⁺ |
| 43 | [CH₃CO]⁺ |
| 41 | [CH₂=CHCH₂]⁺ |
Experimental Protocol for GC-MS:
-
Sample Preparation: Dissolve a dilute solution of N-Allylacetamide in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
GC Conditions: Use a temperature program to separate the components of the sample. Helium is typically used as the carrier gas.[13]
-
MS Conditions: Use electron ionization (EI) as the ionization source. Acquire mass spectra over a suitable mass range (e.g., m/z 30-200).
-
Data Analysis: Identify the peak corresponding to N-Allylacetamide based on its retention time and compare its mass spectrum with a reference library or interpret the fragmentation pattern.[2]
Safety and Handling
N-Allylacetamide should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications in Research and Development
N-Allylacetamide is a valuable building block in organic synthesis with several applications:
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of melatonin, a hormone that regulates sleep-wake cycles.[1][5]
-
Polymer Chemistry: The allyl group allows for polymerization and copolymerization to create novel materials.
-
Agrochemicals: It can be used in the development of new agrochemicals.
-
Organic Synthesis: The double bond and amide functionality provide reactive sites for various chemical transformations, including hydroformylation, arylative cyclization, and other carbonylative reactions.[1]
References
- 1. Buy N-Allylacetamide | 692-33-1 [smolecule.com]
- 2. N-Allylacetamide | C5H9NO | CID 69653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. N-Allylacetamide | 692-33-1 | Benchchem [benchchem.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]
- 10. DSpace [dr.lib.iastate.edu]
- 11. azooptics.com [azooptics.com]
- 12. jascoinc.com [jascoinc.com]
- 13. tips.sums.ac.ir [tips.sums.ac.ir]
- 14. rsc.org [rsc.org]
